8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one
Overview
Description
8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .
Mechanism of Action
Target of Action
The primary target of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one is human phosphodiesterase 10 . Phosphodiesterase 10 is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
The compound interacts with its target, human phosphodiesterase 10, by binding to the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially altering the concentration of cyclic nucleotides within the cell .
Biochemical Pathways
These processes include cell proliferation, apoptosis, and differentiation .
Result of Action
Given its target, it can be inferred that the compound may have effects on cellular processes regulated by cyclic nucleotides, such as cell proliferation, apoptosis, and differentiation .
Biochemical Analysis
Biochemical Properties
8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and toxicity, making it essential to study these processes in detail.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo[1,2-a]pyrimidine scaffold with high regioselectivity and functional group compatibility .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the bromine substituent to form different derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyrimidines with different biological and chemical properties .
Scientific Research Applications
8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of optoelectronic devices, sensors, and other advanced materials
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
2-(Pyridin-2-yl)pyrimidine: Exhibits a wide range of pharmacological activities, including antifibrotic and anticancer properties
Uniqueness: 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one stands out due to its unique bromine substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and therapeutic agents .
Properties
IUPAC Name |
8-bromo-2-phenyl-6H-imidazo[1,2-c]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O/c13-9-6-14-12(17)16-7-10(15-11(9)16)8-4-2-1-3-5-8/h1-7H,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZAWKKWPKNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C(=CNC3=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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